molecular formula C13H16N2O2 B12786583 2(1H)-Pyridinone, 5-ethyl-3-((2-furanylmethyl)amino)-6-methyl- CAS No. 143707-97-5

2(1H)-Pyridinone, 5-ethyl-3-((2-furanylmethyl)amino)-6-methyl-

Cat. No.: B12786583
CAS No.: 143707-97-5
M. Wt: 232.28 g/mol
InChI Key: ZBEYXZDTUARVJO-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 5-ethyl-3-((2-furanylmethyl)amino)-6-methyl- is a heterocyclic organic compound that features a pyridinone core substituted with ethyl, furanylmethylamino, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-((2-furanylmethyl)amino)-6-methyl- typically involves multi-step organic reactions. One common approach is the condensation of 2-furanylmethylamine with a suitable pyridinone precursor under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 5-ethyl-3-((2-furanylmethyl)amino)-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyridinone oxides.

    Reduction: Formation of reduced pyridinone derivatives.

    Substitution: Formation of substituted pyridinone derivatives with various functional groups.

Scientific Research Applications

2(1H)-Pyridinone, 5-ethyl-3-((2-furanylmethyl)amino)-6-methyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-3-((2-furanylmethyl)amino)-6-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyridinone, 5-ethyl-3-amino-6-methyl-
  • 2(1H)-Pyridinone, 5-ethyl-3-((2-thienylmethyl)amino)-6-methyl-
  • 2(1H)-Pyridinone, 5-ethyl-3-((2-pyridylmethyl)amino)-6-methyl-

Uniqueness

2(1H)-Pyridinone, 5-ethyl-3-((2-furanylmethyl)amino)-6-methyl- stands out due to the presence of the furanylmethylamino group, which imparts unique chemical and biological properties

Properties

CAS No.

143707-97-5

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

5-ethyl-3-(furan-2-ylmethylamino)-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C13H16N2O2/c1-3-10-7-12(13(16)15-9(10)2)14-8-11-5-4-6-17-11/h4-7,14H,3,8H2,1-2H3,(H,15,16)

InChI Key

ZBEYXZDTUARVJO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1)NCC2=CC=CO2)C

Origin of Product

United States

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